molecular formula C13H17NO3 B3834417 4-Benzamidohexanoic acid

4-Benzamidohexanoic acid

Cat. No.: B3834417
M. Wt: 235.28 g/mol
InChI Key: NEXUYXKGGLOADG-UHFFFAOYSA-N
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Description

4-Benzamidohexanoic acid is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring attached to an amide group, which is further connected to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidohexanoic acid typically involves the reaction of benzoyl chloride with hexanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl hexanoate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or chloroform
  • Base: Pyridine or triethylamine

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Benzamidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids

Major Products:

    Oxidation: Carboxylic acids or ketones

    Reduction: Primary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-Benzamidohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the benzene ring can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Benzamidobenzoic acid
  • 4-Benzamidobutanoic acid
  • 4-Benzamidopentanoic acid

Comparison: 4-Benzamidohexanoic acid is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity. Compared to 4-Benzamidobenzoic acid, which has a shorter chain, this compound may exhibit different pharmacokinetic properties and binding affinities. The presence of the hexanoic acid chain can also affect the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-benzamidohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-11(8-9-12(15)16)14-13(17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUYXKGGLOADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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